molecular formula C13H13N5 B3238254 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1405343-24-9

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B3238254
CAS RN: 1405343-24-9
M. Wt: 239.28
InChI Key: ZUHJEVUISWSQMZ-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as MPBD, is a small molecule that has shown potential in scientific research applications. MPBD is a pyrazolopyrimidine-based compound that has been synthesized using various methods.

Mechanism of Action

Target of Action

The compound 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1-[(3-Methylphenyl)methyl]-1h-pyrazolo[3,4-d]pyrimidin-4-amine, is a type of pyrazolopyrimidine . Pyrazolopyrimidines have been shown to act as inhibitors of Bruton’s tyrosine kinase (BTK) . BTK is a key component of the B-cell receptor (BCR) signaling pathway, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .

Mode of Action

This compound acts as a reversible inhibitor of BTK . In the BCR signaling pathway, BTK is phosphorylated and activated by SYK and LYN kinases . The compound binds to BTK, inhibiting its activity and thereby disrupting the BCR signaling pathway .

Biochemical Pathways

The inhibition of BTK by this compound affects multiple signaling networks, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways . These pathways regulate the activation, survival, and proliferation of B cells .

Pharmacokinetics

The design and synthesis of novel pyrazolopyrimidine-based derivatives aim to improve antiproliferative activity and bioavailability .

Result of Action

The inhibition of BTK by this compound results in antiproliferative activity in mantle cell lymphoma (MCL) cell lines . It has been shown to disturb the mitochondrial membrane potential and increase the level of reactive oxygen species in a dose-dependent manner . This leads to cell apoptosis through the caspase 3-mediated apoptotic pathway .

Action Environment

Advantages and Limitations for Lab Experiments

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and modified. This compound has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One future direction is to further study the mechanism of action of this compound and its interactions with various proteins and enzymes. Another future direction is to study the safety and efficacy of this compound in humans. This compound has shown potential as a scaffold for the development of new drugs for various diseases, and future research could focus on the development of new drugs based on the structure of this compound.

Scientific Research Applications

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and enhance memory in animal models. This compound has been used as a scaffold for the development of new drugs for various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-3-2-4-10(5-9)7-18-13-11(6-17-18)12(14)15-8-16-13/h2-6,8H,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHJEVUISWSQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1405343-24-9
Record name 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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